Cas no 37527-68-7 ((2-amino-4-methoxyphenyl)-phenylmethanone)

(2-amino-4-methoxyphenyl)-phenylmethanone structure
37527-68-7 structure
Product Name:(2-amino-4-methoxyphenyl)-phenylmethanone
Numero CAS:37527-68-7
MF:C14H13NO2
MW:227.258523702621
CID:1484514
PubChem ID:254180
Update Time:2025-04-21

(2-amino-4-methoxyphenyl)-phenylmethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-amino-4-methoxyphenyl)-phenylmethanone
    • PubChem19710
    • 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone
    • 6-acetyl-3-methoxy-2-methylaniline
    • Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-
    • 2-amino-4-methoxybenzophenone
    • 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone
    • 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone
    • (2-amino-4-methoxyphenyl)phenylmethanone
    • 2-METHYL-3-AMINO-4-ACETYLANISOLE
    • (2-amino-4-methoxyphenyl)(phenyl)methanone
    • 2-Amino-4-methoxy-benzophenon
    • 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone
    • (2-amino-4-methoxy-phenyl)-phenyl-methanone
    • (2-Amino-3-methyl-4-methoxyphenyl)acetone
    • (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone
    • 2-amino-4-methoxy-benzophenone
    • SureCN312873
    • AG-H-74222
    • 2-(iminophenylmethyl)-5-methoxyphenylamine
    • 2-methyl-3-methoxy-6-acetyl-aniline
    • PubChem19710; 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone; 6-acetyl-3-methoxy-2-methylaniline; Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-; 2-amino-4-methoxybenzophenone; 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone; 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone; (2-amino-4-methoxyphenyl)phenylmethanone; 2-METHYL-3-AMINO-4-ACETYLANISOLE; (2-amino-4-methoxyphenyl)(phenyl)methanone; 2-Amino-4-methoxy-benzophenon; 1-(2-amino-4-met
    • SCHEMBL1536676
    • Methanone, (2-amino-4-methoxyphenyl)phenyl-
    • NSC78025
    • 37527-68-7
    • NSC-78025
    • GFHWOKUXKUUKQJ-UHFFFAOYSA-N
    • DB-120452
    • DTXSID80958611
    • Inchi: 1S/C14H13NO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3
    • Chiave InChI: GFHWOKUXKUUKQJ-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC(C(C2C=CC=CC=2)=O)=C(C=1)N

Proprietà calcolate

  • Massa esatta: 227.09469
  • Massa monoisotopica: 227.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 261
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 52.3Ų

Proprietà sperimentali

  • PSA: 52.32
  • LogP: 3.08960
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD